5-Amino-1,3-benzoxazol-2(3H)-one hydrochloride
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Overview
Description
5-Amino-1,3-benzoxazol-2(3H)-one hydrochloride: is a chemical compound known for its unique structure and properties It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,3-benzoxazol-2(3H)-one hydrochloride typically involves the reaction of 2-aminophenol with cyanogen bromide under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-1,3-benzoxazol-2(3H)-one hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-1,3-benzoxazol-2(3H)-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. It is employed in the study of cellular processes and the detection of specific biomolecules.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Amino-1,3-benzoxazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity and function. The compound may also interact with nucleic acids, affecting gene expression and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 5-Amino-2-phenylbenzoxazole
- 5-Amino-2-methylbenzoxazole
- 5-Amino-2-chlorobenzoxazole
Comparison: Compared to these similar compounds, 5-Amino-1,3-benzoxazol-2(3H)-one hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in biological and medicinal research. Additionally, its specific substitution pattern on the benzoxazole ring imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial uses.
Properties
CAS No. |
14733-77-8; 77408-77-6 |
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Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.6 |
IUPAC Name |
5-amino-3H-1,3-benzoxazol-2-one;hydrochloride |
InChI |
InChI=1S/C7H6N2O2.ClH/c8-4-1-2-6-5(3-4)9-7(10)11-6;/h1-3H,8H2,(H,9,10);1H |
InChI Key |
VYFLYXUVUPVKPR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N)NC(=O)O2.Cl |
solubility |
not available |
Origin of Product |
United States |
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